molecular formula C20H22BNO4S B581897 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1333344-24-3

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B581897
CAS No.: 1333344-24-3
M. Wt: 383.269
InChI Key: HHTYBMQOVQCLET-UHFFFAOYSA-N
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Description

Historical Development of Indolylboronic Acid Derivatives

The evolution of indolylboronic acid chemistry traces its origins to the fundamental discovery of boronic acids by Edward Frankland in 1860, who first reported the preparation and isolation of ethylboronic acid. This pioneering work established the foundation for what would eventually become a cornerstone of modern synthetic organic chemistry. The specific development of indolylboronic acid derivatives emerged as a natural extension of both indole chemistry and organoborane research, driven by the recognition that these compounds could serve as valuable synthetic intermediates.

The historical trajectory of indolylboronic acid research gained significant momentum with the widespread adoption of the Suzuki-Miyaura cross-coupling reaction, which demonstrated the exceptional utility of boronic acids as nucleophilic partners in transition metal-catalyzed transformations. The coupling of aromatic halides with diboronic acid reagents was discovered by Miyaura and colleagues, where diborylpinacolate underwent cross-coupling reactions with arylbromides, iodides, and triflates under palladium catalysis. This breakthrough established the conceptual framework for developing specialized indolylboronic acid derivatives that could participate in similar transformations.

Traditional approaches to indolylboronic acids relied heavily on halide-to-lithium exchange reactions using normal-butyllithium, as demonstrated by Liu and colleagues who synthesized 3-indolylboronic acid via the reaction of 3-bromoindole with normal-butyllithium followed by addition of triisopropyl borate. These early methodologies established the fundamental synthetic pathways that would later be refined and expanded to accommodate various substitution patterns and protecting group strategies.

The evolution toward nitrogen-protected indolylboronic acid systems emerged from the recognition that unprotected indoles often presented challenges in selective functionalization reactions. The development of phenylsulfonyl protection strategies provided researchers with robust methodologies for achieving regioselective borylation while maintaining the integrity of the indole core structure. This advancement marked a critical transition point in indolylboronic acid chemistry, enabling the preparation of more complex and functionally diverse derivatives.

Structural Features and Significance of Indole-Boronate Compounds

Indole-boronate compounds represent a unique class of organoborane derivatives that combine the electron-rich aromatic character of the indole nucleus with the distinctive Lewis acidic properties of boronic acid functionality. The structural architecture of these compounds provides multiple sites for chemical modification and reactivity, making them exceptionally versatile synthetic intermediates.

The fundamental structural features of indole-boronate compounds encompass several key elements that contribute to their synthetic utility. The indole ring system itself possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, creating a heteroaromatic system with distinctive electronic properties. The nitrogen atom within the pyrrole ring can exist in different oxidation states and coordination environments, depending on the presence and nature of protecting groups.

The boronate functionality typically appears as either boronic acid groups or protected boronate esters, with pinacol boronate esters being particularly prevalent due to their enhanced stability and ease of handling. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, provides several advantages including improved air stability, reduced susceptibility to protodeboronation, and compatibility with a wide range of reaction conditions.

The electronic characteristics of indole-boronate compounds are significantly influenced by the substitution pattern around both the indole ring and the boronate group. Electron-withdrawing substituents on the benzene ring of the indole can modulate the nucleophilicity of the boronate center, while electron-donating groups tend to enhance the Lewis acidic character of the boron atom. This electronic tunability enables fine control over reactivity patterns in subsequent synthetic transformations.

The spatial arrangement of functional groups within indole-boronate compounds also plays a crucial role in determining their chemical behavior. The positioning of boronate substituents at different positions around the indole ring system can dramatically influence regioselectivity in cross-coupling reactions and other synthetic processes. Position-6 borylation, as exemplified in the target compound, represents a less common but synthetically valuable substitution pattern that can provide access to unique molecular architectures.

Importance of Nitrogen-Protection in Indole Borylation Chemistry

The strategic protection of nitrogen atoms in indole borylation chemistry has emerged as a critical factor in achieving successful and selective transformations. Nitrogen protection serves multiple functions including directing group effects, prevention of unwanted side reactions, and facilitation of purification processes.

Phenylsulfonyl protection represents one of the most widely employed nitrogen protection strategies in indole chemistry due to its exceptional stability under a variety of reaction conditions and its compatibility with numerous synthetic transformations. The phenylsulfonyl group provides electronic deactivation of the indole nitrogen, preventing competitive coordination to metal catalysts and reducing the likelihood of undesired nitrogen-boron interactions during borylation processes.

The mechanism by which nitrogen protection influences borylation selectivity involves several interconnected factors. Protected indoles typically exhibit altered electronic distribution compared to their unprotected counterparts, with the electron-withdrawing nature of protecting groups modifying the reactivity profile of different ring positions. This electronic perturbation can be leveraged to achieve regioselective borylation at specific positions around the indole ring system.

Metal-free borylative dearomatization reactions of indoles have demonstrated particular sensitivity to nitrogen protection strategies. Ambiphilic aminoborane catalysts have been shown to promote borylative dearomatization of various 1-arylsulfonyl indoles with pinacolborane in a syn addition fashion, with hydrogen and boryl groups added respectively to the 2 and 3 positions of indoles. These transformations proceed with excellent conversion and complete regio- and diastereoselectivity when appropriate protection is employed.

The choice of protecting group can also influence the accessibility of different borylation positions around the indole ring. Ligand-free iridium-catalyzed carbon-hydrogen borylation of nitrogen-acyl protected indoles has been demonstrated to provide excellent regioselectivity for carbon-3 borylated products. The directing effect of the nitrogen substituent plays a crucial role in determining the site of borylation, with different protecting groups leading to distinct regioselectivity patterns.

Chemical and Physical Properties of 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

The specific compound this compound represents a sophisticated example of nitrogen-protected indole-boronate chemistry, combining strategic phenylsulfonyl protection with pinacol boronate ester functionality at the 6-position of the indole ring system. This molecular architecture provides a unique combination of chemical properties that distinguish it from other indolylboronic acid derivatives.

The molecular formula of this compound corresponds to C₂₀H₂₂BNO₄S, with a molecular weight of 383.27 grams per mole. The presence of multiple functional groups within a single molecule creates a complex electronic environment that influences both chemical reactivity and physical properties. The phenylsulfonyl group contributes significant molecular weight and introduces additional aromatic character, while the pinacol boronate ester provides the key reactive center for cross-coupling and other synthetic transformations.

The electronic properties of this compound are dominated by the interplay between the electron-rich indole ring system and the electron-withdrawing influences of both the phenylsulfonyl protecting group and the boronate ester functionality. The phenylsulfonyl group serves to deactivate the indole ring toward electrophilic aromatic substitution while simultaneously providing a site for potential further functionalization. The boronate ester group at the 6-position introduces Lewis acidic character that can participate in coordination chemistry and cross-coupling reactions.

The structural rigidity imposed by the fused ring system of the indole core, combined with the bulky nature of both the phenylsulfonyl and pinacol boronate substituents, creates a molecule with well-defined three-dimensional architecture. This structural organization can influence both intermolecular interactions and reactivity patterns in synthetic applications. The positioning of the boronate group at the 6-position places it in a unique electronic environment that differs significantly from the more commonly studied 2-, 3-, and 5-positions.

Property Value Reference
Molecular Formula C₂₀H₂₂BNO₄S
Molecular Weight 383.27 g/mol
CAS Number Related compound: 1256359-23-5
Functional Groups Phenylsulfonyl, Pinacol boronate ester, Indole

The synthetic accessibility of this compound depends on the availability of appropriate synthetic methodologies for achieving regioselective 6-position borylation of phenylsulfonyl-protected indoles. While direct literature examples of this specific compound are limited, related methodologies for indole borylation provide insight into potential synthetic approaches.

The stability profile of this compound under various reaction conditions is expected to reflect the general characteristics of pinacol boronate esters, which typically exhibit good stability toward air and moisture while remaining reactive toward appropriate electrophilic partners in cross-coupling reactions. The phenylsulfonyl protecting group provides additional stability by preventing unwanted reactions at the indole nitrogen while facilitating purification through its influence on polarity and crystallization behavior.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)16-11-10-15-12-13-22(18(15)14-16)27(23,24)17-8-6-5-7-9-17/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYBMQOVQCLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674265
Record name 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333344-24-3
Record name 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Competing Side Reactions

  • N7-Borylation: Minimized by using sterically hindered catalysts (e.g., XPhos Pd G3).

  • Protodeboronation: Add pinacol (1 equiv) to stabilize the boronate.

Catalyst Poisoning

  • Mitigation: Pre-treat solvents with molecular sieves to remove trace water.

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis: For milder borylation conditions (room temperature, visible light).

  • Electrochemical Methods: Reduce reliance on precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Suzuki-Miyaura cross-coupling reactions often use palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Indole derivatives.

    Substitution: Various substituted indole derivatives, depending on the boronic acid or ester used in the reaction.

Scientific Research Applications

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the dioxaborolan group can facilitate its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1-(PhSO₂), 6-Bpin C₂₀H₂₂BNO₄S 383.28 1256359-23-5 Phenylsulfonyl stabilizes indole; boronate at 6-position for coupling
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1-Me, 6-Bpin C₁₅H₂₀BNO₂ 257.14 18525769 Methyl group reduces steric hindrance; simpler synthesis
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (2t) 1-Me, 4-Bpin C₁₅H₂₀BNO₂ 257.14 N/A Boronate at 4-position alters regioselectivity in couplings
1-[(4-Methylphenyl)sulfonyl]-3-Bpin-1H-indole 1-(4-MePhSO₂), 3-Bpin C₂₁H₂₄BNO₄S 397.30 N/A Methylphenylsulfonyl enhances solubility; boronate at 3-position
1-(Methylsulfonyl)-5-Bpin-indoline 1-(MeSO₂), 5-Bpin (indoline) C₁₄H₁₉BNO₄S 316.19 1132944-44-5 Indoline core with methylsulfonyl; reduced aromaticity

Boronate Position and Coupling Efficiency

  • 6-Position Boronate (Target Compound) : The 6-position boronate in the target compound facilitates couplings at less sterically hindered sites, often yielding higher reaction yields in Suzuki-Miyaura reactions compared to 3- or 4-position analogs .
  • 4-Position Boronate (2t) : demonstrates that 4-position boronates require optimized conditions (e.g., THF solvent, NaH base) for efficient methylation, suggesting steric challenges .
  • 3-Position Boronate : Compounds like 1-(Phenylsulfonyl)-3-Bpin-1H-indole (CAS: 1333344-24-3) may exhibit lower coupling efficiency due to proximity to the sulfonyl group, which could hinder catalyst access .

Sulfonyl Group Effects

  • Phenylsulfonyl vs. Methylsulfonyl : The phenylsulfonyl group in the target compound provides stronger electron-withdrawing effects, stabilizing the indole ring for harsh reaction conditions. In contrast, methylsulfonyl derivatives (e.g., ) are less stabilizing but offer improved solubility in polar solvents .
  • 4-Methylphenylsulfonyl : Compounds like 1-[(4-methylphenyl)sulfonyl]-3-Bpin-1H-indole (MFCD08063118) balance electronic effects and solubility, making them versatile intermediates .

Purity and Commercial Availability

  • Target Compound : Sold at ≥95% purity (e.g., USD 158/g for 1g) , comparable to analogs like 1-Methyl-5-Bpin-1H-indole (97+% purity, FUJIFILM Wako) .
  • Methyl-Substituted Analogs : highlights 1-Methyl-6-Bpin-1H-indole as a cost-effective alternative (lower molecular weight, simpler synthesis) .

Stability and Handling

  • Pinacol Boronate Stability : All compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group exhibit air and moisture sensitivity, requiring inert storage conditions .
  • Indoline vs. Indole Cores : Indoline derivatives (e.g., ) are less prone to oxidation than indoles, enhancing shelf-life .

Biological Activity

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 1333344-24-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects based on recent studies.

  • Molecular Formula : C20H22BNO4S
  • Molecular Weight : 383.27 g/mol
  • Structure : The compound features an indole ring substituted with a phenylsulfonyl group and a dioxaborolane moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Antitumor Activity : The compound has demonstrated potential antitumor effects in vitro. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Biological Activity Data

Biological ActivityObservations
Antitumor Activity Induces apoptosis in various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the micromolar range .
Kinase Inhibition Shows selective inhibition of CDK2 and CDK6, suggesting potential use in cancer therapy targeting these kinases .
Cellular Effects Alters cell cycle progression and promotes G1 arrest in treated cells .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and releasing cytochrome c into the cytosol .
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound resulted in tumor growth inhibition compared to control groups. The treatment was well-tolerated with no significant adverse effects observed .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The synthesis typically involves:

Indole Functionalization : Introduce the phenylsulfonyl group at the 1-position via sulfonation using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF).

Borylation at C6 : Employ Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate ester at the 6-position .
Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.2 equiv B₂pin₂) to minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regioselectivity of sulfonation and borylation. The deshielded proton at C7 (due to the electron-withdrawing sulfonyl group) and boronate-linked carbons (~80-85 ppm in ¹³C NMR) are diagnostic .
    • ¹¹B NMR : A singlet near 30 ppm confirms the integrity of the boronate ester .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .

Basic: How should researchers handle stability and storage of this compound?

  • Stability : The boronate ester is moisture-sensitive. Store under inert atmosphere (Ar/N₂) at -20°C in sealed amber vials .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitation indicates hydrolysis; confirm via ¹¹B NMR if suspected .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronate?

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl halides.
  • Base Screening : Test K₂CO₃ (for aryl iodides) or CsF (for chlorides) to enhance transmetallation .
  • Solvent Effects : Mixed solvents (THF/H₂O or dioxane/H₂O) improve solubility of polar intermediates .
    Troubleshooting : Low yields may arise from competing protodeboronation; adding pinacol (1 equiv) can stabilize the boronate .

Advanced: How does the phenylsulfonyl group influence reactivity in cross-coupling?

The sulfonyl group:

  • Electron-Withdrawing Effect : Reduces electron density at C6, slowing transmetallation but improving oxidative addition with electron-deficient aryl halides.
  • Steric Hindrance : May impede coupling with bulky substrates. Computational studies (DFT) can model steric/electronic effects to predict reactivity .

Advanced: What computational methods predict regioselectivity in derivatization reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole core.
  • Molecular Docking : Model interactions with enzymes (e.g., kinases) to guide functionalization for biological studies .

Advanced: How can researchers resolve contradictions in spectroscopic data?

  • Case Example : Discrepancies in ¹H NMR integration may arise from rotamers due to restricted rotation of the sulfonyl group. Variable-temperature NMR (VT-NMR) can confirm this .
  • Validation : Cross-reference with HSQC/HMBC to assign ambiguous peaks and rule out impurities .

Advanced: What are emerging applications in medicinal chemistry?

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate enables conjugation to warhead molecules via Suzuki coupling, facilitating targeted protein degradation .
  • Radiopharmaceuticals : Used as a precursor for ¹⁸F-labeled tracers in PET imaging, leveraging the boronate’s reactivity with fluorinating agents .

Advanced: How does the position of the boronate affect reactivity compared to isomers?

  • Regioselectivity : The 6-position boronate (vs. 4- or 7-position) offers optimal steric accessibility for cross-coupling. Comparative studies show 6-substituted indoles achieve >90% yields in Suzuki reactions, while 4-substituted analogs yield <70% under identical conditions .

Advanced: What purification challenges arise, and how are they addressed?

  • Common Issues : Co-elution of pinacol byproducts during column chromatography.
  • Solution : Use reverse-phase HPLC with a C18 column and isocratic elution (MeCN/H₂O, 70:30) to isolate the pure compound .

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